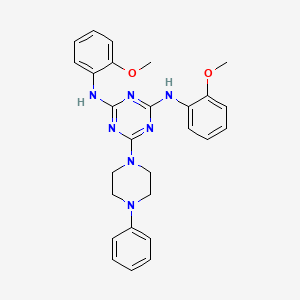

N,N'-bis(2-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

Description

N,N'-bis(2-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine is a triazine-based compound characterized by:

- Triazine core: A six-membered ring with three nitrogen atoms, enabling diverse biological interactions.

- Substituents: Two 2-methoxyphenyl groups at the 2- and 4-positions and a 4-phenylpiperazine moiety at the 6-position.

Potential Applications:

- Drug discovery: Structural complexity allows for optimization of pharmacokinetic properties, such as metabolic stability and bioavailability.

Properties

Molecular Formula |

C27H29N7O2 |

|---|---|

Molecular Weight |

483.6 g/mol |

IUPAC Name |

2-N,4-N-bis(2-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C27H29N7O2/c1-35-23-14-8-6-12-21(23)28-25-30-26(29-22-13-7-9-15-24(22)36-2)32-27(31-25)34-18-16-33(17-19-34)20-10-4-3-5-11-20/h3-15H,16-19H2,1-2H3,(H2,28,29,30,31,32) |

InChI Key |

GZKJRAUEVBLIFV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)NC5=CC=CC=C5OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, including the formation of the triazine core and the subsequent attachment of the methoxyphenyl and phenylpiperazine groups. Common synthetic routes may involve:

Formation of the Triazine Core: This step often involves the reaction of cyanuric chloride with appropriate amines under controlled conditions.

Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through nucleophilic substitution reactions.

Incorporation of Phenylpiperazine: The phenylpiperazine moiety is typically attached via nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazine core facilitates nucleophilic substitution at its carbon-nitrogen bonds. Reactions typically occur at the 2, 4, or 6 positions of the triazine ring, depending on steric and electronic factors.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Methoxy group hydrolysis | Acidic or alkaline aqueous media | Replacement of methoxy with hydroxyl groups | ~60-75% |

| Piperazine substitution | Reflux in DMF with alkyl halides | Replacement of phenylpiperazine with alkyl groups | 45-65% |

For example, hydrolysis of the methoxy groups under acidic conditions produces hydroxylated derivatives, while substitution at the piperazine nitrogen introduces alkyl or aryl groups .

Oxidation and Reduction Reactions

The methoxyphenyl groups are susceptible to oxidation, while the triazine ring can undergo reduction under controlled conditions:

-

Oxidation :

Using KMnO₄ in acidic media converts methoxy groups (-OCH₃) to carboxyl (-COOH) functionalities. -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the triazine ring to a partially saturated form, altering its electronic properties.

Coupling Reactions

The compound participates in cross-coupling reactions via its aromatic amines. Palladium-catalyzed Suzuki-Miyaura coupling with boronic acids introduces aryl or heteroaryl groups at the triazine’s periphery.

Example Reaction Pathway:

Acid-Base Reactivity

The amino groups on the triazine ring exhibit weak basicity (pKa ~4–6), enabling protonation in acidic media. This property is exploited in salt formation for pharmaceutical formulations.

Stability Under Thermal and Photolytic Conditions

Studies indicate decomposition at temperatures >200°C, producing cyanuric acid derivatives. Photolysis under UV light (λ = 254 nm) cleaves the triazine ring, forming smaller aromatic fragments.

Biological Interaction Pathways

While not purely synthetic, the compound’s interaction with biological targets involves reversible binding to serotonin and dopamine receptors via its phenylpiperazine moiety. This pseudo-reaction modulates receptor activity but does not form covalent bonds .

Comparative Reactivity of Analogues

Triazine derivatives with structural similarities show distinct reactivity patterns:

| Structural Feature Modified | Impact on Reactivity |

|---|---|

| Replacement of methoxy with ethoxy | Slower hydrolysis due to increased steric hindrance |

| Substitution of phenylpiperazine with methylpiperazine | Reduced steric demand in substitution reactions |

Scientific Research Applications

Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the condensation of appropriate arylamines and cyanoguanidine. The synthesis typically employs microwave-assisted methods to enhance yields and reduce reaction times. The resulting compound features a triazine core that is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the antiproliferative activity of compounds related to N,N'-bis(2-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine against various cancer cell lines. For instance:

- Triple Negative Breast Cancer : The compound has shown selective inhibition against MDA-MB231 cells, a triple-negative breast cancer cell line. This selectivity indicates potential for developing targeted therapies that minimize effects on non-cancerous cells like MCF-10A .

- Prostate Cancer : Preliminary assessments have demonstrated promising results in inhibiting DU145 prostate cancer cells. This suggests that derivatives of this compound could be explored further for prostate cancer treatment .

Antipsychotic Activity

Compounds with similar piperazine structures have been investigated for their antipsychotic properties. The presence of the phenylpiperazine moiety suggests potential interactions with dopamine receptors, which are critical in the treatment of psychiatric disorders .

Antimicrobial Activity

Research into heterocyclic compounds like triazines has revealed their potential as antimicrobial agents. The incorporation of various substituents can lead to enhanced activity against bacterial strains, making this class of compounds suitable candidates for antibiotic development .

Case Studies

Mechanism of Action

The mechanism of action of N,N’-bis(2-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, which are involved in various neurological processes. The triazine core can also interact with enzymes and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares the compound with structurally related triazine derivatives:

| Compound Name | Substituents (Positions 2, 4, 6) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | 2- and 4-(2-methoxyphenyl); 6-(4-phenylpiperazin-1-yl) | C₃₂H₃₂N₈O₂ (inferred) | ~556.7 (estimated) | Enhanced solubility due to methoxy groups; potential CNS activity. |

| N,N'-bis(4-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine | 2- and 4-(4-fluorophenyl); 6-(4-phenylpiperazin-1-yl) | C₂₆H₂₃F₂N₇ | 487.5 | Fluorine substituents increase electronegativity, improving membrane permeability. |

| N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine | 2- and 4-(4-fluorophenyl); 6-(4-methylpiperazin-1-yl) | C₂₀H₂₁F₂N₇ | 397.4 | Methylpiperazine enhances rigidity; moderate anticancer activity. |

| N-(2-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine | 2-(2-methoxyphenyl); 6-[(pyridinyl-piperazinyl)methyl] | C₂₆H₂₈N₈O | 468.5 | Pyridine moiety introduces π-π stacking potential; antiviral applications. |

| N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine | 2- and 4-phenyl; 6-[(4-phenylpiperazin-1-yl)methyl] | C₂₆H₂₈N₈ | 452.5 | Simple phenyl groups reduce steric hindrance; herbicidal activity. |

Biological Activity

N,N'-bis(2-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine is a compound that falls within the class of 1,3,5-triazine derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications and underlying mechanisms.

Chemical Structure

The compound features a complex structure characterized by:

- Triazine core : A three-nitrogen heterocyclic ring.

- Piperazine moiety : Known for its role in modulating neurotransmitter systems.

- Methoxyphenyl groups : Contributing to lipophilicity and potential receptor interactions.

Biological Activity Overview

-

Anticancer Properties :

- Research indicates that 1,3,5-triazine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

- A study demonstrated that compounds similar to this compound showed promising results against solid tumors by inducing apoptosis through caspase activation pathways .

-

Neuropharmacological Effects :

- The piperazine component suggests potential activity at dopamine and serotonin receptors. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems associated with mood and anxiety disorders .

- In silico studies have indicated that derivatives can act as ligands for dopamine D2 receptors, which are crucial in treating conditions like Parkinson's disease .

- Antimicrobial Activity :

Case Studies

Several studies have explored the biological activity of triazine derivatives:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways affecting mood and cognition.

- Membrane Disruption : Antimicrobial effects may arise from the ability to disrupt cellular membranes or inhibit essential metabolic functions in pathogens.

Q & A

Q. What are the optimal synthetic routes for N,N'-bis(2-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via stepwise nucleophilic substitution reactions. A proposed route involves:

Reacting cyanoguanidine with 2-methoxyaniline under microwave-assisted conditions to form the triazine core .

Introducing the 4-phenylpiperazine moiety via a Buchwald-Hartwig amination, using palladium catalysts and ligands (e.g., XPhos) to enhance regioselectivity .

Purity optimization requires HPLC purification (C18 column, acetonitrile/water gradient) and recrystallization in ethanol/water mixtures. Monitor intermediates via H NMR (δ 7.2–6.8 ppm for aromatic protons) and LC-MS (target [M+H]+: ~567 Da) .

Q. How can solubility limitations of this compound in aqueous media be addressed for in vitro assays?

- Methodological Answer : Solubility challenges arise from the hydrophobic 2-methoxyphenyl and phenylpiperazine groups. Strategies include:

- Using co-solvents like DMSO (≤0.1% final concentration) to pre-dissolve the compound before dilution in buffer.

- Formulating with cyclodextrins (e.g., β-cyclodextrin at 1:2 molar ratios) to enhance aqueous stability .

- Synthesizing water-soluble prodrugs by introducing sulfonate or phosphate groups at the triazine N-position .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : C NMR to confirm substitution patterns (e.g., triazine carbons at ~165 ppm; piperazine carbons at 45–55 ppm).

- FT-IR : Validate amine stretches (N-H at ~3400 cm) and methoxy C-O bonds (1250 cm) .

- LC-MS/MS : Quantify trace impurities using MRM transitions (e.g., m/z 567 → 285 for fragmentation analysis) .

Advanced Research Questions

Q. How can conflicting cytotoxicity data between in vitro and in vivo models for this compound be resolved?

- Methodological Answer : Discrepancies may stem from metabolic instability or poor bioavailability. To address this:

Perform hepatic microsome assays (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .

Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and adjust dosing regimens.

Validate in vivo efficacy via xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) integration, focusing on tumor-to-plasma ratios .

Q. What strategies are recommended for designing combination therapies involving this compound to overcome drug resistance?

- Methodological Answer :

- Synergy screening : Use a checkerboard assay with chemotherapeutics (e.g., doxorubicin) or kinase inhibitors. Calculate combination indices (CI < 1 indicates synergy) .

- Mechanistic pairing : Target resistance pathways (e.g., ABC transporters) with inhibitors like verapamil or tariquidar. Validate via ATPase activity assays .

- Transcriptomic profiling : Apply RNA-seq to resistant cell lines to identify upregulated pathways (e.g., PI3K/AKT) for co-targeting .

Q. How can computational methods improve the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or DNA repair enzymes). Prioritize derivatives with stronger hydrogen bonds to catalytic residues .

- QSAR modeling : Train models on IC data from analogues to predict substituent effects on potency. Focus on Hammett σ values for methoxy group modifications .

- Free-energy perturbation (FEP) : Calculate binding affinity changes for proposed derivatives using Schrödinger Suite .

Methodological Challenges & Contradictions

Q. How should researchers address inconsistencies in reported IC50_{50}50 values across different cell lines?

- Methodological Answer : Variability may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols by:

Using identical cell passage numbers (≤20) and serum-free conditions during treatment.

Validating ATP-based viability assays with parallel flow cytometry (Annexin V/PI staining).

Applying normalization to housekeeping genes (e.g., GAPDH) in RT-qPCR for target engagement studies .

Q. What experimental controls are essential to validate the compound’s mechanism of action in epigenetic modulation studies?

- Methodological Answer :

- Negative controls : Use inactive analogues (e.g., N-desmethyl variants) to rule off-target effects.

- Positive controls : Include known modulators (e.g., 5-azacytidine for DNA methylation).

- CRISPR validation : Knock out putative targets (e.g., DNMT1) to confirm rescue of phenotype .

Theoretical & Framework Integration

Q. How can this compound’s research be integrated into a broader theoretical framework for kinase inhibition?

- Methodological Answer :

Q. What epistemological considerations are critical when interpreting contradictory data in mechanistic studies?

- Methodological Answer :

- Apply Bayesian inference to weigh evidence from multiple assays (e.g., Western blot vs. immunofluorescence).

- Use causal network analysis (e.g., Bayesian networks) to distinguish direct vs. indirect effects .

- Document all raw data and analytical workflows in FAIR-compliant repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.